molecular formula C14H14N4O5S B13997586 4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid CAS No. 40266-03-3

4-Oxo-4-{4-[(pyrimidin-2-yl)sulfamoyl]anilino}butanoic acid

Cat. No.: B13997586
CAS No.: 40266-03-3
M. Wt: 350.35 g/mol
InChI Key: YSWMPGMFKSDCDV-UHFFFAOYSA-N
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Description

3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidin-2-ylsulfamoyl group attached to a phenyl ring, which is further linked to a carbamoyl group and a propanoic acid moiety. Its intricate structure makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidin-2-ylsulfamoyl intermediate, which is then coupled with a phenyl ring through a sulfonamide linkage. The resulting compound is further reacted with a carbamoyl chloride derivative to introduce the carbamoyl group. Finally, the propanoic acid moiety is introduced through a carboxylation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrimidin-2-ylsulfamoyl group is particularly important for its binding affinity, while the carbamoyl and propanoic acid moieties contribute to its overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]butanoic acid
  • 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]butanoic acid
  • 3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]pentanoic acid

Uniqueness

3-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]carbamoyl]propanoic acid stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a balanced profile of stability, solubility, and biological activity, making it a versatile tool in various research applications .

Properties

CAS No.

40266-03-3

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]butanoic acid

InChI

InChI=1S/C14H14N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-5,8-9H,6-7H2,(H,17,19)(H,20,21)(H,15,16,18)

InChI Key

YSWMPGMFKSDCDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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